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Compound of Interest

Compound Name: Pivalamidine hydrochloride

Cat. No.: B051598

This guide provides a comprehensive theoretical framework for investigating the reactivity of
pivalamidine hydrochloride. It is intended for researchers, scientists, and drug development
professionals who are interested in applying computational chemistry to understand and predict
the chemical behavior of this important synthetic building block. By leveraging modern
computational techniques, we can gain deep insights into reaction mechanisms, transition
states, and kinetic parameters, thereby accelerating drug discovery and development
processes.[1][2][3]

Introduction to Pivalamidine Hydrochloride

Pivalamidine, or 2,2-dimethylpropanimidamide, is a member of the amidine family of organic
compounds, characterized by the RC(NR)NR:z functional group.[4] The hydrochloride salt form
enhances its stability and solubility, making it a versatile reagent in organic synthesis.[5][6]
Pivalamidine hydrochloride serves as a crucial precursor in the synthesis of various
heterocyclic compounds, including pyrimidines and triazines, which are prevalent scaffolds in
many pharmaceutical agents.[4][7]
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Property Value Source
Molecular Formula CsH12N2-HCI [6]
Molecular Weight 136.62 g/mol [6]
2,2-
IUPAC Name dimethylpropanimidamide;hydr  [8]
ochloride
CAS Number 18202-73-8 [8]
White to almost white powder
Appearance [6]
or crystals

Understanding the reactivity of pivalamidine hydrochloride is paramount for optimizing
reaction conditions, predicting potential side products, and designing novel synthetic routes.[3]
Theoretical studies, particularly those employing quantum chemical methods, offer a powerful
and cost-effective approach to elucidating the intricate details of its chemical transformations.

[1][2]

Theoretical Framework for Reactivity Analysis

The reactivity of pivalamidine hydrochloride can be systematically investigated using a
combination of quantum mechanics (QM) and molecular mechanics (MM) methods. Density
Functional Theory (DFT) has emerged as a robust and widely used computational tool for
studying reaction mechanisms in organic chemistry due to its favorable balance between
accuracy and computational cost.[9][10][11]

Foundational Concepts in Amidine Reactivity

Amidines exhibit a rich and diverse reactivity profile, primarily governed by the nucleophilic
character of the nitrogen atoms and the electrophilic nature of the central carbon atom. Key
reaction classes for amidines include:

o Hydrolysis: The hydrolytic deamination of amidines is a fundamental reaction. Computational
studies on various amidine derivatives suggest that this process likely proceeds through a 3-
step mechanism.[12][13]
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» Nucleophilic Attack: The amidine nitrogen can act as a nucleophile, attacking electrophilic
centers. This is a key step in many cyclization and addition reactions.[7][9][14][15]

o Cycloaddition Reactions: Amidines can participate in cycloaddition reactions, for instance,

with azadienes, to form heterocyclic systems.[7]

A proposed general workflow for the theoretical investigation of pivalamidine hydrochloride

reactivity is outlined below.
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Caption: A generalized workflow for the theoretical study of chemical reactivity.
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Proposed Theoretical Studies on Pivalamidine
Hydrochloride

This section outlines a series of proposed theoretical investigations to comprehensively
characterize the reactivity of pivalamidine hydrochloride.

Study 1: Hydrolytic Stability and Degradation Pathway

Objective: To elucidate the mechanism of hydrolysis of pivalamidine hydrochloride and to
determine the rate-limiting step and activation energy barriers.

Rationale: Understanding the hydrolytic stability is crucial for determining the shelf-life and
handling conditions of pivalamidine hydrochloride and any drug candidates derived from it.
Based on existing literature for other amidines, a water-assisted mechanism is anticipated.[12]
[13]

Methodology:

» Model System: Pivalamidine hydrochloride in the presence of explicit water molecules (a
microsolvation approach) will be modeled.

o Computational Level: Geometry optimizations and frequency calculations will be performed
using the B3LYP functional with the 6-31+G(d,p) basis set.[10]

e Reaction Coordinate: The potential energy surface will be scanned along the reaction
coordinate corresponding to the nucleophilic attack of a water molecule on the amidine
carbon.

e Transition State Search: The transition state (TS) for each step will be located using methods
like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

 Verification: The located transition states will be confirmed by the presence of a single
imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC)
calculations will be performed to ensure the TS connects the correct reactants and products.

o Solvent Effects: Bulk solvent effects will be incorporated using a polarizable continuum
model (PCM) to simulate an aqueous environment.[12][13]
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Caption: A simplified proposed reaction pathway for the hydrolysis of pivalamidine.

Study 2: Reactivity with Electrophiles - A Case Study of
Acylation

Objective: To model the reaction of pivalamidine hydrochloride with a model electrophile,
such as acetyl chloride, to understand its N-acylation reactivity.

Rationale: Acylation is a common reaction in drug synthesis. Understanding the regioselectivity
and the factors governing the reactivity of the two nitrogen atoms in pivalamidine is essential
for synthetic planning.

Methodology:

o Model System: The reaction between pivalamidine (in its neutral form, assuming
deprotonation under basic conditions) and acetyl chloride will be modeled.

o Computational Level: The M06-2X density functional, known for its good performance with
main-group chemistry, will be employed with the def2-TZVP basis set.[9][14][15]

o Reactivity Descriptors: To rationalize the regioselectivity, local reactivity descriptors such as
Fukui functions and dual descriptors will be calculated from the ground-state electronic
structure.

o Mechanism Exploration: A similar approach to the hydrolysis study will be used to locate the
transition state for the nucleophilic attack of the amidine nitrogen on the carbonyl carbon of
acetyl chloride.

e Energetics: The activation energy barrier and the overall reaction energy will be calculated to
assess the thermodynamic and kinetic feasibility of the reaction.
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Self-Validating Protocols and Trustworthiness

The integrity of these theoretical studies relies on a self-validating system. This is achieved
through:

o Convergence Checks: Ensuring that the chosen computational level (functional and basis
set) provides results that are converged with respect to further increases in theoretical
sophistication.

» Benchmarking: When experimental data is available for related systems, the chosen
computational protocol should be benchmarked to ensure it can reproduce known
experimental trends.

 Vibrational Analysis: The nature of all stationary points (minima and transition states) on the
potential energy surface must be confirmed through vibrational frequency calculations.[10]

e |IRC Calculations: As a final validation of the reaction pathway, IRC calculations are essential
to confirm that the located transition state smoothly connects the intended reactants and
products.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for gaining a deep and
predictive understanding of the reactivity of pivalamidine hydrochloride. The insights derived
from these computational models can significantly aid in the rational design of new synthetic
methodologies and in the development of novel drug candidates.[1][2][16] Future work could
extend these studies to investigate the role of pivalamidine hydrochloride in organocatalysis
or as a ligand in transition metal catalysis, further broadening its synthetic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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